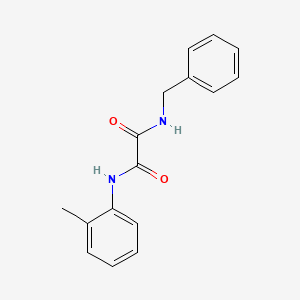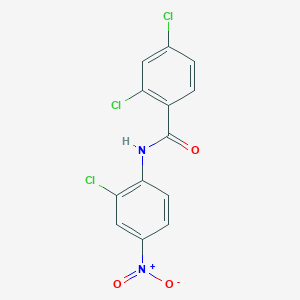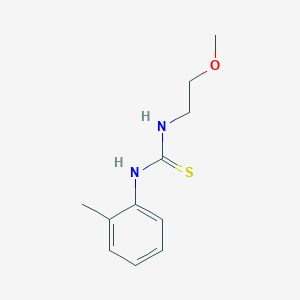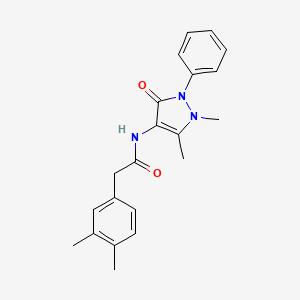
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as VU041, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGlu4), which is a member of the G protein-coupled receptor family.
Mécanisme D'action
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a positive allosteric modulator of mGlu4, which means it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the agonist binding site. Activation of mGlu4 has been shown to reduce glutamate release, which is thought to contribute to the neuroprotective effects of this compound in Parkinson's disease. In addition, activation of mGlu4 has been shown to reduce dopamine release, which is thought to contribute to the antipsychotic effects of this compound in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGlu4 in a dose-dependent manner, with a maximal effect at a concentration of 10 μM. In addition, this compound has been shown to have no effect on the activity of other mGlu receptors, indicating its selectivity for mGlu4. This compound has also been shown to have good brain penetration and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its selectivity for mGlu4, which allows for the specific modulation of this receptor without affecting other mGlu receptors. In addition, this compound has good brain penetration, which allows for the study of its effects on the central nervous system. One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process, which may limit its availability for use in large-scale studies.
Orientations Futures
There are a number of future directions for the study of N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is the further investigation of its potential therapeutic applications in diseases such as Parkinson's disease, schizophrenia, and addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. In addition, the development of more efficient synthesis methods for this compound may increase its availability for use in large-scale studies.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-hydroxy-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then acylation with 2-oxo-2H-chromene-3-carboxylic acid chloride. The final product is obtained after purification by column chromatography. The yield of the synthesis is about 40%.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects, reduce motor deficits, and improve cognitive function in animal models of Parkinson's disease. In addition, this compound has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-10-11-20(27-16-7-2-1-3-8-16)18(13-15)24-21(25)17-12-14-6-4-5-9-19(14)28-22(17)26/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKNKCQKEZLVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5190225.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopentyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5190226.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5190233.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190235.png)

![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)
![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)



![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)

![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)
